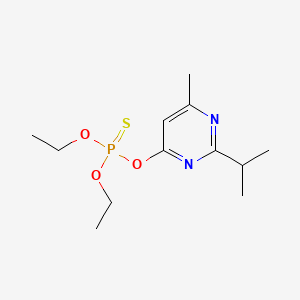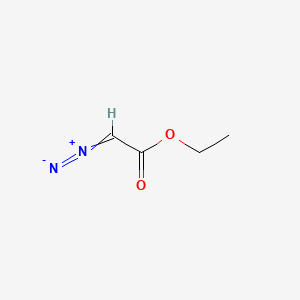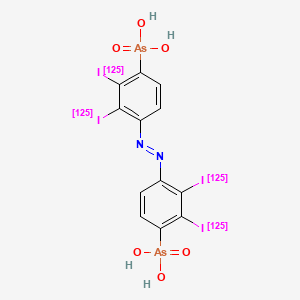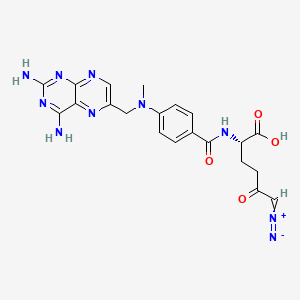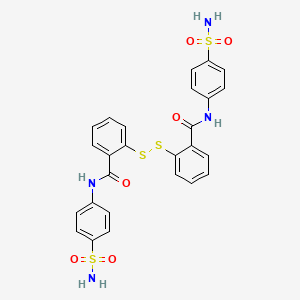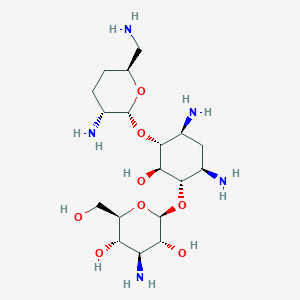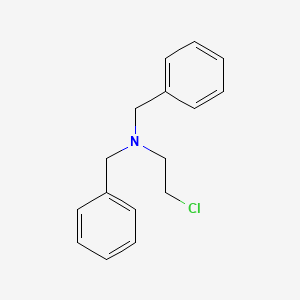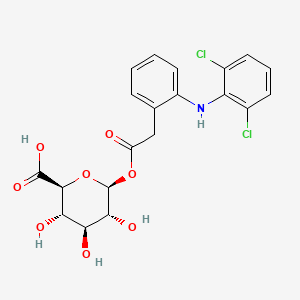
Diclofenac acyl glucuronide
Vue d'ensemble
Description
Diclofenac acyl-β-D-glucuronide is an active metabolite of the non-steroidal anti-inflammatory drug (NSAID) and COX inhibitor diclofenac . It is formed from diclofenac via UDP-glucuronosyltransferase (UGT) isoform UGT2B7 . Diclofenac acyl-β-D-glucuronide inhibits the proliferation of HT-29 colorectal adenocarcinoma cells .
Synthesis Analysis
In humans, metabolism of the commonly used nonsteroidal anti-inflammatory drug diclofenac yields principally the 4’-hydroxy, 5-hydroxy, and acyl glucuronide metabolites . All three metabolites have been implicated in rare idiosyncratic adverse reactions associated with this widely used drug .Molecular Structure Analysis
The molecular formula of Diclofenac acyl glucuronide is C20H19Cl2NO8 . The molecular weight is 472.3 g/mol .Chemical Reactions Analysis
Diclofenac is metabolized to a reactive acyl glucuronide that has been proposed to mediate toxic adverse drug reactions associated with its use . In a study, the ability of diclofenac acyl glucuronide to transacylate glutathione (GSH) in vitro in buffer and in vivo in rats was examined .Applications De Recherche Scientifique
1. Mediator of Drug-Induced Toxicities
- Application : Diclofenac acyl glucuronide is studied for its role as a mediator of drug-induced toxicities .
- Method : The study involves the detection, identification, and quantification of acyl glucuronides in biological fluids and tissues .
- Results : The results suggest that acyl glucuronides, including diclofenac acyl glucuronide, can covalently modify biological molecules, including proteins, lipids, and nucleic acids .
2. Biodegradation by Microorganisms
- Application : Diclofenac is studied for its biodegradation by microorganisms .
- Method : The study involves examining the pathways of microbiological degradation of diclofenac .
- Results : The results suggest that diclofenac, due to its structure, is characterized by its high resistance to degradation in the environment .
3. In Vivo Exposure Determination
- Application : Diclofenac and its acyl glucuronide are studied for determining in vivo exposure in human subjects .
- Method : The study involves the use of human drug transporter substrates in vitro .
- Results : The results of this study are not available in the source .
4. Environmental Contaminant Monitoring
- Application : Diclofenac and its metabolites, including Diclofenac acyl glucuronide, are studied for their presence in environmental waters .
- Method : The study involves the use of monoclonal antibodies against diclofenac for the analysis of environmental waters .
- Results : The results suggest that this assay is quite robust against matrix influences and can be used for wastewater .
5. Cancer Therapeutics
- Application : Diclofenac is being studied for its potential applications beyond its well-known anti-inflammatory properties for other diseases such as cancer .
- Method : The study involves defining diclofenac-based mechanisms, pharmacological features, and its medicinal properties .
- Results : The results of this study are not available in the source .
6. Mediator of Drug-Induced Toxicities
- Application : Diclofenac acyl glucuronide is studied for its role as a mediator of drug-induced toxicities .
- Method : The study involves the detection, identification, and quantification of acyl glucuronides in biological fluids and tissues .
- Results : The results suggest that acyl glucuronides, including diclofenac acyl glucuronide, can covalently modify biological molecules, including proteins, lipids, and nucleic acids .
7. Inhibitor of Organic Anion Transporters
- Application : Diclofenac acyl glucuronide is studied for its role as an inhibitor of organic anion transporters .
- Method : The study involves the examination of the inhibitory effects of acyl glucuronides on organic anion transporters .
- Results : The results suggest that acyl glucuronides, including diclofenac acyl glucuronide, can serve as both substrates and inhibitors of organic anion transporters .
8. Environmental Contaminant Monitoring
- Application : Diclofenac and its metabolites, including Diclofenac acyl glucuronide, are studied for their presence in environmental waters .
- Method : The study involves the use of monoclonal antibodies against diclofenac for the analysis of environmental waters .
- Results : The results suggest that this assay is quite robust against matrix influences and can be used for wastewater .
9. Targeting Cancer and Complex Diseases
- Application : Diclofenac is being studied for its potential applications beyond its well-known anti-inflammatory properties for other diseases such as cancer .
- Method : The study involves defining diclofenac-based mechanisms, pharmacological features, and its medicinal properties .
- Results : The results of this study are not available in the source .
Safety And Hazards
Orientations Futures
Although the metabolism and disposition of diclofenac have been studied extensively, information regarding the plasma levels of its acyl-β-d-glucuronide, a major metabolite, in human subjects is limited . Future research may focus on this area to better understand the bioactivation potential of acyl glucuronides .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO8/c21-10-5-3-6-11(22)14(10)23-12-7-2-1-4-9(12)8-13(24)30-20-17(27)15(25)16(26)18(31-20)19(28)29/h1-7,15-18,20,23,25-27H,8H2,(H,28,29)/t15-,16-,17+,18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIKYYSIYCILNG-HBWRTXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)NC3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NC3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314170 | |
| Record name | Diclofenac glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diclofenac acyl glucuronide | |
CAS RN |
64118-81-6 | |
| Record name | Diclofenac glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64118-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diclofenac glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064118816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diclofenac glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICLOFENAC GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8BEZ13XEN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



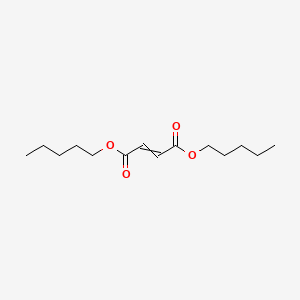
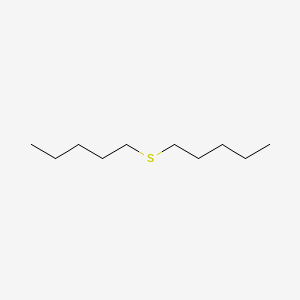
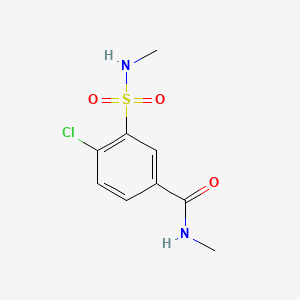
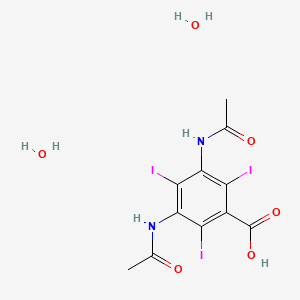
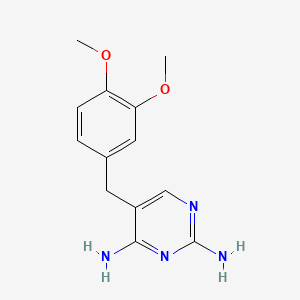
![6-Methyl-2(propane-1-sulfonyl)-2H-thieno[3,2-D][1,2,3]diazaborinin-1-OL](/img/structure/B1670401.png)
